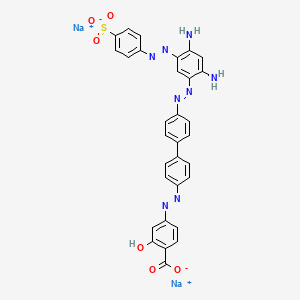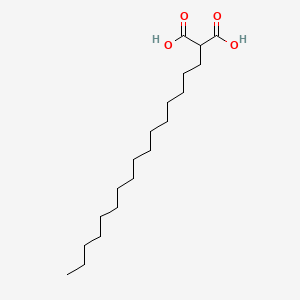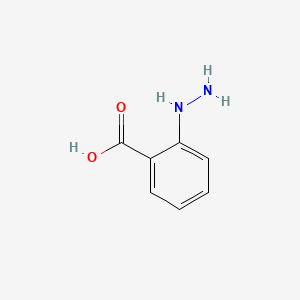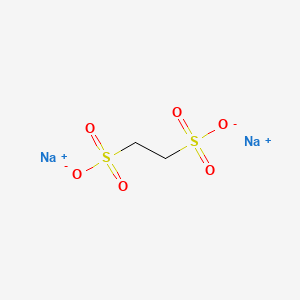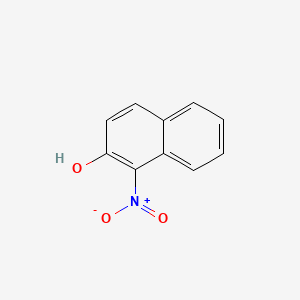
2,5-Dichloro-4-nitrophenol
Overview
Description
2,5-Dichloro-4-nitrophenol is an aromatic compound with the molecular formula C6H3Cl2NO3. It is characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various chemical processes and its role as an intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
The primary targets of 2,5-Dichloro-4-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound. These bacteria, such as the Gram-negative bacterium Cupriavidus sp. CNP-8, have been reported to degrade 2-chloro-4-nitrophenol . The enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB and the 1,2,4-benzenetriol 1,2-dioxygenase HnpC, play a crucial role in the degradation of this compound .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical reactions. The two-component FAD-dependent monooxygenase HnpAB catalyzes the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone . Following this, the 1,2,4-benzenetriol 1,2-dioxygenase HnpC catalyzes the ring-cleavage of 1,2,4-benzenetriol, leading to the formation of maleylacetate .
Biochemical Pathways
The degradation of this compound occurs via the 1,2,4-benzenetriol pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, followed by the ring-cleavage of 1,2,4-benzenetriol to form maleylacetate .
Pharmacokinetics
It is known that certain bacteria can metabolize this compound, suggesting that it can be absorbed and metabolized in these organisms .
Result of Action
The result of the action of this compound is the degradation of this compound into less toxic substances. This degradation process is beneficial for the environment as it helps to remove this pollutant .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of certain bacteria capable of degrading this compound is necessary for its action . Furthermore, the degradation process can be affected by various environmental conditions, such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dichloro-4-nitrophenol are not well-studied. Related compounds such as 2-chloro-4-nitrophenol have been reported to interact with certain enzymes and proteins. For instance, in a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway . The enzymes involved in this pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds such as 2-chloro-4-nitrophenol have been shown to have significant effects on bacterial cells. For example, in Cupriavidus sp. CNP-8, the genes involved in the degradation of 2-chloro-4-nitrophenol are significantly upregulated when the bacterium is exposed to the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. For related compounds such as 2-chloro-4-nitrophenol, the degradation pathway has been characterized in detail. In the bacterium Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is converted to 1,2,4-benzenetriol via chloro-1,4-benzoquinone by the enzyme HnpAB .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. Related compounds such as 2-chloro-4-nitrophenol have been studied. For instance, in a study involving the bacterium Cupriavidus sp. CNP-8, the concentration of 2-chloro-4-nitrophenol was observed to gradually increase over time .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Related compounds such as 2-chloro-4-nitrophenol are known to be metabolized via specific pathways. For instance, in the bacterium Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-nitrophenol typically involves the nitration of 2,5-dichlorophenol. The reaction is carried out by slowly adding 2,5-dichlorophenol to a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature between 45-50°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin and hydrochloric acid.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,5-Dichloro-4-aminophenol.
Substitution: 2,5-Dihydroxy-4-nitrophenol.
Oxidation: 2,5-Dichloro-4-benzoquinone.
Scientific Research Applications
2,5-Dichloro-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pesticides, and pharmaceuticals.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Comparison with Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2,5-Dichloro-4-nitrophenol is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it exhibits distinct chemical behavior in substitution and reduction reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,5-dichloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQWBOCFVUBGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207163 | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-57-4 | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichloro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 2,5-dichloro-4-nitrophenol as a sulfation inhibitor. What is the significance of sulfation in this context, and how does its inhibition relate to the research on 2,4-diaminotoluene?
A1: [] This study investigates how 2,4-diaminotoluene (2,4-DAT), a known hepatocarcinogen, is metabolized in the liver and whether these metabolic processes contribute to its carcinogenic properties. One of the key metabolic pathways studied is sulfation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
